GSK1059615 is a phosphoinositide 3-kinase (PI3K) inhibitor with potential antineoplastic activity. PI3K inhibitor GSK1059615 inhibits PI3K in the PI3K/AKT kinase signaling pathway, which may trigger the translocation of cytosolic Bax to the mitochondrial outer membrane and an increase in mitochondrial membrane permeability, followed by apoptosis. Bax is a member of the proapoptotic Bcl-2 family of proteins. PIK3, an enzyme often overexpressed in cancer cells, plays a crucial role in tumor cell regulation and survival. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Purvalanol A is a synthetic compound that belongs to the family of purine analogs. It is a potent inhibitor of cyclin-dependent kinases (CDKs) and has been extensively studied for its potential therapeutic applications in cancer treatment.
Pyridostatin Trifluoroacetate is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. It is a synthetic compound that belongs to the pyridine family and has a unique chemical structure that makes it a promising candidate for various research fields.
The Src family of proto-oncogenic kinases include nine mammalian non-receptor tyrosine kinases that are involved in intracellular signaling and are often relevant to carcinogenesis. SU6656 is a selective inhibitor of Src kinases, Including Src, Yes, Lyn, and Fyn (IC50 = 280, 20, 130, 170 nM, respectively). It weakly inhibits some other kinases when used at >10 μM. SU6656 has been used to study the role of Src kinases in cell growth and development in diverse processes, including nervous system development, fibrosis, and cancer. SU6656 is a potent and selective dual inhibitor of Src family kinases and Aurora kinase. SU6656 modulates CTGF (connective tissue growth factor) expression in an ERK-dependent manner. SU6656 induces caspase-independent cell death in FRO anaplastic thyroid carcinoma cells and therapeutic synergy in human synovial sarcoma growth, invasion and angiogenesis in vivo.
RWJ 67657 is an orally active inhibitor of the MAP kinases p38α and p38β (IC50s = 1 and 11 µM, respectively, in vitro) that is inactive against p38γ and p38δ, as well as several other kinases. It blocks the release of TNF-α and IL-1β from peripheral blood mononuclear cells stimulated with LPS (IC50s = 3 and 11 nM, respectively) and inhibits TNF-α production in LPS-treated mice and rats. RWJ 67657 potently blocks the proliferation of CD4+ peripheral blood T cells induced by CD28 stimulation alone (IC50 = 0.5-4 nM). It is commonly used to study the roles of p38α and p38β in cellular and whole animal systems. RWJ-67657 is a potent p38 MAPK inhibitor, which inhibited the release of TNF-alpha by lipopolysaccharide (a monocyte stimulus)-treated human peripheral blood mononuclear cells with an IC of 3 nM, as well as the release of TNF-alpha from peripheral blood mononuclear cells treated with the superantigen staphylococcal enterotoxin B (a T cell stimulus), with an IC value of 13 nM. This compound was approximately 10-fold more potent than the literature standard p38 kinase inhibitor SB 203580 in all p38 dependent in vitro systems tested.
Saracatinib is a small molecule inhibitor that targets Src family kinases (SFKs). It was initially developed as an anticancer drug, but its potential applications have expanded to other fields, including environmental and industrial research. This paper aims to provide a comprehensive review of saracatinib, including its method of synthesis or extraction, chemical structure and biological activity, biological effects, applications, and future perspectives and challenges.
TG100435 is a potent, orally active Src inhibitor with desirable PK properties, demonstrated activity in human tumor cell lines and in animal models of tumor growth.
WH-4-023 is a selective inhibitor of the Src family of non-receptor tyrosine kinases (IC50s = 2 and 6 nM for Lck and Src, respectively). It inhibits the related kinases p38α and KDR at >300-fold higher concentrations (IC50s = 1.3 and 0.65 µM, respectively). At 1 µM, it has been used in combination with PD 0325901, CHIR99021, and SB-590885 to support self-renewal of naïve human embryonic stem cells. WH-4-023 is a potent and selective dual lymphocyte-specific kinase (Lck) inhibitor. WH-4-023 is a potent and selective dual Lck/Src inhibitor with IC50 of 2 nM/6 nM for Lck and Src kinase respectively. The lymphocyte-specific kinase ( Lck ) is a cytoplasmic tyrosine kinase of the Src family expressed in T cells and NK cells. Genetic evidence in both mice and humans demonstrates that Lck kinase activity is critical for signaling mediated by the T cell receptor (TCR), which leads to normal T cell development and activation.
Entospletinib is a small molecule inhibitor that targets spleen tyrosine kinase (SYK), a protein involved in B-cell receptor signaling. It is currently being studied for its potential therapeutic effects in various diseases, including autoimmune disorders, hematological malignancies, and solid tumors.